This compound is cataloged under the CAS number 1889289-71-7 and has a molecular formula of CHN O with a molecular weight of 231.25 g/mol . It is produced as a high-purity chemical (≥97%) and is often used as a building block in the synthesis of more complex molecules . The presence of the oxetane ring enhances its potential applications in drug development due to the unique reactivity patterns associated with oxetanes .
The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid involves several steps, typically starting from simpler precursors. A common method includes the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a starting material, which undergoes hydrolysis followed by coupling reactions.
The molecular structure of (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid features several notable components:
The compound can be represented by its SMILES notation: CC(C)(C)OC(=O)NC@@HC1COC1, which illustrates the connectivity between atoms .
(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid participates in various chemical reactions typical for amino acids and derivatives:
The mechanism of action for (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid largely depends on its interactions within biological systems:
Research into similar compounds suggests that modifications to the oxetane structure can influence pharmacokinetic properties, such as solubility and stability .
The physical and chemical properties of (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid include:
These properties make it suitable for various laboratory applications involving organic synthesis and drug development.
(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid finds applications primarily in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4